molecular formula C20H23N3O5S B2685260 N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941983-73-9

N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No.: B2685260
CAS No.: 941983-73-9
M. Wt: 417.48
InChI Key: NYOOAOWZHVBSJN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Compound X melts at approximately degrees Celsius.

Scientific Research Applications

Remote Sulfonylation of Aminoquinolines

The study by Xia et al. (2016) highlights the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This process generates environmentally benign byproducts and utilizes stable sodium sulfinates as sulfide sources. The method offers an environmentally friendly approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, showcasing the compound's potential in green chemistry applications Xia et al., 2016.

Glycine-Site NMDA and AMPA Antagonists

Research by Hays et al. (1993) presents N-phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihyro-3-oxo-2-quinoxalinecarboxamide as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This study contributes to the understanding of these compounds' roles in neurological processes and their potential as therapeutic agents Hays et al., 1993.

Diuretic Properties and Hypertension Remedy

Shishkina et al. (2018) explore the strong diuretic properties of 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, C19H16N2O4. This compound is identified as a potential new remedy for hypertension, with its polymorphic modifications offering insights into its physical and chemical properties Shishkina et al., 2018.

Antimicrobial Activity of Quinoxaline Derivatives

The study by Mohsen et al. (2014) focuses on the synthesis and biological evaluation of quinoxaline derivatives bearing the amide moiety for antimicrobial activity. This research emphasizes the compound's potential in developing new antimicrobial agents, showing significant activity against specific Candida strains Mohsen et al., 2014.

PI3K Inhibitors and Anticancer Agents

Shao et al. (2014) discuss the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. This study provides insights into the design and synthesis of novel structures based on bioisostere, offering a promising avenue for cancer therapy Shao et al., 2014.

Mechanism of Action

Target of Action

The primary target of N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes .

Mode of Action

N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent, suggesting that the compound may bind to the enzyme in a manner that is either irreversible or slowly reversible .

Biochemical Pathways

By inhibiting FAAH, N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide affects the endocannabinoid system . This system includes endogenous ligands such as anandamide and 2-arachidonoylglycerol, which regulate the release of neurotransmitters . The inhibition of FAAH leads to an increase in the levels of these endocannabinoids, thereby enhancing their effects .

Pharmacokinetics

The compound’s molecular weight of 2703263 suggests that it may have favorable absorption and distribution properties

Result of Action

The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide results in increased levels of endocannabinoids . This can lead to various molecular and cellular effects, including analgesic, anti-inflammatory, and neuroprotective effects . These effects are due to the role of endocannabinoids in modulating the release of neurotransmitters .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-17-7-3-5-14(11-17)13-21-19(24)20(25)22-16-9-8-15-6-4-10-23(18(15)12-16)29(2,26)27/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOOAOWZHVBSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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